4-(iodomethylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(iodomethylsulfonyl)aniline is an organic compound with the molecular formula C7H8INO2S It is characterized by the presence of an iodomethyl group attached to a sulfonyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(iodomethylsulfonyl)aniline typically involves the iodination of a precursor compound. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with iodomethane in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-(iodomethylsulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the iodomethyl group reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alcohols.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while coupling with a boronic acid can produce a biaryl compound .
Scientific Research Applications
4-(iodomethylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(iodomethylsulfonyl)aniline involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity .
Comparison with Similar Compounds
4-[(Bromomethyl)sulfonyl]aniline: Similar structure but with a bromomethyl group instead of an iodomethyl group.
4-[(Chloromethyl)sulfonyl]aniline: Contains a chloromethyl group.
4-[(Methylsulfonyl)aniline]: Lacks the halogen atom, having only a methylsulfonyl group.
Uniqueness: 4-(iodomethylsulfonyl)aniline is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective .
Properties
CAS No. |
78021-44-0 |
---|---|
Molecular Formula |
C7H8INO2S |
Molecular Weight |
297.12 g/mol |
IUPAC Name |
4-(iodomethylsulfonyl)aniline |
InChI |
InChI=1S/C7H8INO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5,9H2 |
InChI Key |
RFWMOBHTNFVEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)CI |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.